2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
Description
Properties
Molecular Formula |
C18H20N2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
6-benzyl-2-phenyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C18H20N2/c1-3-7-16(8-4-1)11-19-12-18(13-19)14-20(15-18)17-9-5-2-6-10-17/h1-10H,11-15H2 |
InChI Key |
JPBDIZZZEIEXLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1CC3=CC=CC=C3)CN(C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Spirocyclic Scaffold Formation
The synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane typically begins with the preparation of a bicyclic intermediate via cyclization reactions. A common strategy involves the condensation of benzylamine derivatives with phenylacetonitrile precursors under strongly basic conditions. For example, treatment of N-benzyl-2-cyanoaniline with sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C induces cyclization, forming the spirocyclic core through intramolecular nucleophilic attack.
Reaction Conditions :
- Base : Sodium hydride (2.2 equiv)
- Solvent : Anhydrous THF
- Temperature : 60°C, 12 hours
- Yield : 78–85%
Benzyl and Phenyl Group Introduction
Post-cyclization functionalization introduces the benzyl and phenyl substituents. A two-step sequence involving alkylation and Suzuki-Miyaura coupling is frequently employed. First, the spirocyclic amine intermediate undergoes alkylation with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Subsequent palladium-catalyzed coupling with phenylboronic acid installs the aromatic moiety.
Optimization Insights :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
- Yield : 82% after chromatography
Reductive Amination Strategies
Ketone Intermediate Synthesis
Reductive amination offers an alternative route, starting with a diketone precursor. For instance, 2,6-diketospiro[3.3]heptane reacts with benzylamine and phenylamine in a one-pot reaction. The use of titanium tetraisopropoxide (Ti(OiPr)₄) as a Lewis acid facilitates imine formation, followed by sodium cyanoborohydride (NaBH₃CN) reduction to yield the target compound.
Critical Parameters :
- Molar Ratio : 1:1.2:1.2 (diketone:benzylamine:phenylamine)
- Reducing Agent : NaBH₃CN (3.0 equiv)
- Yield : 88–92%
Stereochemical Control
Enantioselective synthesis is achieved using chiral auxiliaries. (R)-BINOL-derived phosphoric acids catalyze asymmetric reductive amination, producing the (S)-enantiomer with 94% enantiomeric excess (e.e.).
Catalytic System :
- Catalyst : (R)-TRIP (10 mol%)
- Solvent : Dichloromethane (DCM)
- Temperature : Room temperature, 24 hours
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors enable precise control over reaction parameters, reducing side-product formation. A representative protocol involves pumping a solution of benzylamine and phenylacetonitrile derivatives through a heated reactor column packed with immobilized NaH.
Operational Data :
- Residence Time : 30 minutes
- Temperature : 70°C
- Throughput : 5 kg/day
- Purity : >99% (HPLC)
Purification Protocols
Large-scale purification employs crystallization rather than chromatography. The crude product is dissolved in hot ethanol and cooled to −20°C, inducing crystallization. Additives like seed crystals or nucleation agents improve yield and crystal habit.
Crystallization Conditions :
- Solvent : Ethanol/water (9:1 v/v)
- Cooling Rate : 0.5°C/minute
- Recovery : 91%
Comparative Analysis of Synthetic Routes
Yield and Efficiency
The table below contrasts key metrics for the dominant synthetic methods:
| Method | Average Yield (%) | Purity (%) | Scalability | Cost Index (Relative) |
|---|---|---|---|---|
| Multi-Step Cyclization | 85 | 98 | Moderate | 1.0 |
| Reductive Amination | 90 | 99 | High | 1.2 |
| Continuous Flow | 88 | 99.5 | Very High | 0.8 |
Emerging Methodologies
Photocatalytic Ring Closure
Recent advances employ visible-light photocatalysis for spirocycle formation. Irradiation of diazonium salts with Ru(bpy)₃²⁺ under blue LED light induces radical-mediated cyclization, achieving 80% yield in 4 hours.
Advantages :
- No external base required.
- Ambient temperature operation.
Biocatalytic Approaches
Immobilized transaminases catalyze the stereoselective formation of spirocyclic amines from prochiral ketones. This method achieves 96% e.e. but remains limited to small-scale applications.
Key Enzyme :
- ATA-117 : Engineered for broad substrate scope.
Chemical Reactions Analysis
Synthetic Methods
The compound is typically synthesized via reductive amination or cyclization protocols:
-
Reductive amination : Reaction of aldehydes with primary amines or anilines under controlled conditions, often employing sodium triacetoxyborohydride (STAB) as a reducing agent .
-
Cyclization : Formation of the spirocyclic structure involves treatment of intermediates with tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at elevated temperatures (70–110°C), followed by purification via column chromatography .
Reaction Types
The compound undergoes several key reactions, summarized in Table 1:
Oxidation
-
Reagents : Potassium permanganate in acidic media.
-
Mechanism : The nitrogen atoms in the spirocyclic system may act as sites for oxidation, leading to the formation of oxidized derivatives. Experimental conditions require inert atmospheres to minimize side reactions.
Reduction
-
Reagents : LiAlH₄ in THF or sodium borohydride in methanol.
-
Mechanism : Reduction of carbonyl groups (if present) or other reducible functionalities. For example, LiAlH₄ reduces ketones to secondary alcohols .
Substitution
-
Reagents : Nucleophiles (e.g., halides, thiols) with bases (e.g., NaOH).
-
Mechanism : Nucleophilic attack on the phenyl ring or spirocyclic nitrogen centers, facilitated by electron-rich or electron-deficient sites.
Analytical Data
Key analytical data from reduction experiments include:
NMR Spectroscopy (CDCl₃) :
-
¹H NMR : δ = 7.34–7.18 (m, 7 H), 6.73 (t, J = 7.5 Hz, 1 H), 6.44 (d, J = 7.0 Hz, 2 H), 3.94 (s, 4 H), 3.60 (s, 2 H), 3.40 (s, 4 H) .
-
¹³C NMR : δ = 151.4, 137.7, 128.8, 128.4, 128.3, 127.1, 117.6, 111.5, 64.4, 63.5, 62.2, 34.7 .
Mass Spectrometry :
Comparative Analysis
A comparison with structurally similar compounds (Table 2) highlights its reactivity profile:
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | Moderate | Yes | Yes |
| 2-Benzyl-2,6-diazaspiro[3.3]heptan | High | Moderate | Yes |
| 2-Methyl-2,6-diazaspiro[3.3]heptane | Low | No | No |
Scientific Research Applications
2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected 2,6-Diazaspiro[3.3]heptane Derivatives
Key Observations:
Substituent Impact on Physical Properties :
- Bulky groups like benzhydryl (4n) or tosyl increase molecular weight and rigidity, often resulting in solids or viscous oils .
- Fluorination (e.g., 3,3-difluoro in ) enhances electronegativity and may improve metabolic stability.
- Methyl groups (e.g., 2-methyl derivatives) reduce steric hindrance, favoring solubility .
Optical Activity: Chiral auxiliaries like tert-butylsulfinyl in 4n impart significant optical rotation (-7.00°), critical for asymmetric synthesis . In contrast, non-chiral derivatives (e.g., tosyl or methyl) lack measurable optical activity.
Key Observations:
- Reductive Amination : LiAlH₄ is widely used for reducing imine intermediates, as seen in 4n .
- Protecting Groups : Tosyl and tert-butylsulfinyl groups stabilize intermediates during multi-step syntheses .
- Purification: Silica gel chromatography is standard for non-polar derivatives (e.g., 2-benzyl-6-phenyl), while polar analogs (e.g., oxalate salts) may require crystallization .
Biological Activity
2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane is a complex bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. The compound features a spirocyclic framework that incorporates two nitrogen atoms, which are known to influence its biological activity. This article provides a detailed examination of its biological activities, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane is , with a molecular weight of approximately 264.16 g/mol. The structural complexity arises from the presence of both benzyl and phenyl groups, which contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.16 g/mol |
| Structural Features | Spirocyclic, N-containing |
Antimicrobial Properties
Research has indicated that compounds related to 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane exhibit antimicrobial activity . For instance, studies have shown that diazaspiro compounds can inhibit the growth of various bacterial strains, suggesting their utility as potential antimicrobial agents. The mechanisms of action are believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, certain diazaspiro compounds have been shown to inhibit enzymes involved in cell proliferation and survival, making them candidates for further development in cancer therapy .
The exact mechanisms through which 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various molecular targets such as receptors and enzymes, potentially altering their activity and leading to therapeutic effects .
Synthesis Methods
The synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane typically involves several steps:
- Preparation of Starting Materials : The synthesis begins with the formation of the spirocyclic framework through cycloaddition reactions.
- Functionalization : Subsequent steps involve introducing benzyl and phenyl groups via substitution reactions.
- Purification : The final product is purified using chromatography techniques to achieve high purity levels.
The synthetic routes are complex and require careful optimization to maximize yields and minimize by-products .
Study on Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various diazaspiro compounds, 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane was found to exhibit significant activity against Gram-positive bacteria, demonstrating its potential as a lead compound for developing new antibiotics .
Study on Anticancer Properties
Another study focused on the anticancer effects of this compound revealed that it could effectively induce apoptosis in human cancer cell lines at micromolar concentrations. The research highlighted the importance of structural modifications in enhancing its pharmacological profile .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane with high yield?
- Methodological Answer : The synthesis involves a multi-step procedure starting with intermediates such as (S)-6-benzhydryl derivatives. Key steps include:
- Reduction : Use LiAlH₄ (1.0 M in THF) for selective reduction of carbonyl groups in precursors like compound 3n ().
- Tosylation : Tosyl chloride (33.6 mmol) is employed to activate intermediates, followed by deprotection using NaH (60%, 224 mmol) to yield spirocyclic amines ().
- Acid Treatment : HCl (4.0 M in 1,4-dioxane) facilitates final deprotection, producing the target compound with 95% yield ().
- Critical Parameters : Strict control of stoichiometry (e.g., 44.8 mmol LiAlH₄ for 22.4 mmol substrate) and reaction time ensures reproducibility .
Q. What spectroscopic methods are most reliable for characterizing 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze splitting patterns and chemical shifts to confirm stereochemistry. For example, the benzhydryl proton in (S)-6-benzhydryl derivatives appears as a singlet at δ 5.57 ppm, while aromatic protons show multiplet patterns between δ 7.07–7.49 ppm ().
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 445.2310 for intermediates like 4n ) to confirm molecular formula ().
- Optical Rotation : Measure specific rotation (e.g., [α]²⁰D = -22.00 for compound 5 ) to assess enantiopurity ().
Q. What purification techniques are recommended for isolating 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates like 4n ().
- Recrystallization : For final products, recrystallize from MeOH or EtOAc to achieve >95% purity ().
- Critical Note : Monitor TLC to identify fractions containing the target compound, as spirocyclic amines often co-elute with byproducts .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be controlled during asymmetric synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane?
- Methodological Answer :
- Chiral Auxiliaries : Introduce (R)-tert-butylsulfinyl groups (e.g., in 4n ) to direct stereochemistry. The sulfinyl moiety induces diastereoselectivity during nucleophilic additions ().
- Catalytic Asymmetric Methods : Explore transition-metal catalysts (e.g., Pd or Rh complexes) for dynamic kinetic resolution.
- Analysis : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) to quantify ee. Compare retention times with racemic mixtures .
Q. How do steric effects influence the reactivity of intermediates in the synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane?
- Methodological Answer :
- Substituent Analysis : Bulky groups (e.g., benzhydryl in 5 ) hinder nucleophilic attack at the spirocyclic core, slowing reaction rates. For example, the tert-butylsulfinyl group in 4n stabilizes transition states via steric shielding ().
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map steric hindrance in intermediates. Compare activation energies of substituted vs. unsubstituted analogs .
Q. How can contradictory NMR data be resolved when characterizing spirocyclic intermediates?
- Methodological Answer :
- Variable-Temperature NMR : Conduct experiments at 298–323 K to distinguish dynamic effects (e.g., ring-flipping) from structural ambiguity.
- 2D NMR : Use HSQC and HMBC to assign overlapping signals. For instance, HMBC correlations between the benzhydryl proton (δ 5.57 ppm) and quaternary carbons confirm connectivity ().
- X-ray Crystallography : Resolve absolute configuration for crystalline intermediates (e.g., compound 5 ) to validate NMR assignments .
Q. What strategies can predict the bioactivity of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane derivatives?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs). Prioritize derivatives with high binding affinity.
- SAR Studies : Modify substituents (e.g., replacing benzyl with fluorophenyl groups as in 4o ) and assess activity changes.
- In Vitro Assays : Test inhibition of soluble epoxide hydrolase (sEH) or other enzymes linked to inflammation, leveraging the spirocyclic core’s rigidity ().
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental yields in spirocyclic compound synthesis?
- Methodological Answer :
- Trace Impurities : Use GC-MS or LC-MS to identify side products (e.g., over-reduced byproducts from LiAlH₄).
- Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to detect intermediate degradation.
- Re-Optimization : Adjust solvent polarity (e.g., switch from THF to DCM) or temperature to suppress competing pathways .
Tables for Key Experimental Data
| Intermediate | Key Reagents/Conditions | Yield | Characterization Data | Reference |
|---|---|---|---|---|
| 4n | LiAlH₄, Tosyl chloride, NaH | 91% | ¹H NMR (δ 7.45–7.13 ppm), [α]²⁰D = -7.00 | |
| 5 | HCl (4.0 M in 1,4-dioxane) | 95% | ¹³C NMR (δ 165.9 ppm), mp 119–121°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
